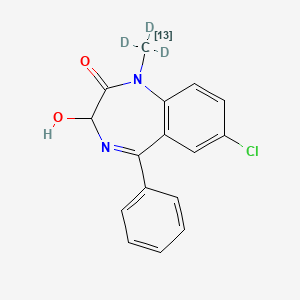

Temazepam-13C,d3

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-hydroxy-5-phenyl-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i1+1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQDDYPDSLOBDC-KQORAOOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676149 | |

| Record name | 7-Chloro-3-hydroxy-1-(~13~C,~2~H_3_)methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189871-79-1 | |

| Record name | 7-Chloro-3-hydroxy-1-(~13~C,~2~H_3_)methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Enrichment of Temazepam 13c,d3

Methodologies for Site-Specific Carbon-13 and Deuterium (B1214612) Labeling

The synthesis of Temazepam-13C,d3 requires a carefully designed reaction sequence to ensure the specific and efficient incorporation of both carbon-13 and deuterium isotopes at the desired positions. The labeling in this compound is located on the N-methyl group, a common site for metabolic activity in many benzodiazepines.

Precursor Selection and Reaction Pathway Design for this compound Synthesis

The most direct and efficient method for the synthesis of this compound involves the methylation of a suitable precursor with an isotopically labeled methylating agent. The common synthetic route to temazepam often proceeds through its N-desmethyl precursor, oxazepam.

A plausible and widely utilized strategy for the synthesis of this compound is the N-methylation of oxazepam using an isotopically labeled methylating agent. The precursor, 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one (oxazepam), is readily available through established synthetic routes. The key to the isotopic labeling is the choice of the methylating agent. For the synthesis of this compound, the ideal reagent is methyl-13C,d3 iodide (¹³CD₃I). This commercially available reagent ensures the simultaneous and site-specific introduction of one carbon-13 atom and three deuterium atoms.

The reaction is typically carried out in the presence of a suitable base to deprotonate the nitrogen at the 1-position of the benzodiazepine (B76468) ring, thereby facilitating nucleophilic attack on the labeled methyl iodide. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

An alternative pathway involves the Polonovski rearrangement of a benzodiazepine N-oxide precursor. However, for direct and specific labeling of the N-methyl group, the N-alkylation of oxazepam with labeled methyl iodide is generally the more straightforward and efficient approach.

Optimization of Isotopic Incorporation Efficiency in Synthetic Routes

Furthermore, the stoichiometry of the reactants is crucial. A slight excess of the labeled methyl iodide may be used to drive the reaction to completion, but a large excess should be avoided due to the high cost of isotopically labeled reagents. Post-reaction workup and purification, typically involving extraction and column chromatography, are essential to isolate the pure labeled product from unreacted starting materials and any byproducts. The efficiency of the purification step directly impacts the final isotopic and chemical purity of the this compound.

Isotopic Purity Assessment and Enrichment Determination Techniques

Following the synthesis of this compound, a rigorous analytical characterization is necessary to confirm its identity, and to determine its chemical and isotopic purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Measurement

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the isotopic composition of a molecule. For this compound, HRMS can confirm the incorporation of the desired isotopes and quantify the isotopic enrichment. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of ions with very small mass differences.

The expected monoisotopic mass of unlabeled temazepam (C₁₆H₁₃ClN₂O₂) is approximately 300.0666 g/mol . For this compound (¹²C₁₅¹³C₁H₁₀D₃ClN₂O₂), the expected monoisotopic mass is approximately 304.0856 g/mol . HRMS analysis of the synthesized product would be expected to show a predominant peak at this m/z value. The relative abundance of this peak compared to the peak for any unlabeled or partially labeled species provides a direct measure of the isotopic enrichment.

| Species | Chemical Formula | Calculated m/z | Observed m/z | Relative Abundance (%) |

|---|---|---|---|---|

| Unlabeled Temazepam | C₁₆H₁₃ClN₂O₂ | 300.0666 | 300.0665 | 0.5 |

| Temazepam-d3 | C₁₆H₁₀D₃ClN₂O₂ | 303.0853 | 303.0851 | 1.0 |

| Temazepam-13C | ¹²C₁₅¹³C₁H₁₃ClN₂O₂ | 301.0699 | 301.0698 | 0.2 |

| This compound | ¹²C₁₅¹³C₁H₁₀D₃ClN₂O₂ | 304.0856 | 304.0855 | 98.3 |

Nuclear Magnetic Resonance Spectroscopy for Labeling Position and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the isotopic labels within the molecule. A combination of ¹H NMR, ¹³C NMR, and ²H NMR would be employed.

In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons in unlabeled temazepam (typically around 3.3-3.5 ppm) would be absent or significantly diminished. The absence of this signal provides strong evidence for the successful deuteration of the methyl group.

The ¹³C NMR spectrum would show a signal for the labeled methyl carbon. Due to the coupling with the three deuterium atoms, this signal would appear as a multiplet (a septet due to coupling to three spin-1 deuterium nuclei), providing definitive proof of the ¹³C and deuterium incorporation at the methyl position. The chemical shift of this carbon would be similar to that of the unlabeled N-methyl carbon in temazepam.

²H NMR (Deuterium NMR) would show a single resonance corresponding to the three deuterium atoms of the labeled methyl group, further confirming the site of deuteration.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Comment |

|---|---|---|---|---|

| ¹H | N-CH₃ | - | - | Signal absent due to deuteration |

| ¹³C | N-¹³CD₃ | ~35 | Septet | Confirms ¹³C labeling and coupling to three deuterium atoms |

| ²H | N-CD₃ | ~3.4 | Singlet | Confirms deuterium incorporation at the methyl group |

Chromatographic Separation Techniques for Isotopic Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), are employed to assess the chemical and isotopic purity of the synthesized this compound. A suitable reversed-phase HPLC method can separate the labeled product from any starting material (oxazepam) and non-isotopic impurities.

| Compound | Retention Time (min) | Monitored m/z | Area (%) |

|---|---|---|---|

| Oxazepam | 4.2 | 287.0582 [M+H]⁺ | <0.1 |

| Temazepam (unlabeled) | 5.8 | 301.0741 [M+H]⁺ | 0.5 |

| This compound | 5.8 | 305.0931 [M+H]⁺ | 99.4 |

| Other Impurities | - | - | <0.1 |

Advanced Analytical Methodologies Utilizing Temazepam 13c,d3 As a Reference Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Isotopically Labeled Benzodiazepines

The development of robust LC-MS/MS methods is fundamental for the accurate quantification of benzodiazepines. The use of a stable isotope-labeled internal standard like Temazepam-13C,d3 is integral to this process, ensuring reliability from sample preparation to detection.

Optimization of Chromatographic Separation for Labeled Analytes and Co-elution Performance

Effective chromatographic separation is critical to distinguish the analyte from other matrix components and to ensure that the isotopically labeled standard co-elutes with the native analyte. For temazepam and its labeled counterpart, reversed-phase chromatography is commonly employed.

Chromatographic Conditions: A typical setup involves a C18 analytical column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient is optimized to achieve a sharp peak shape and a retention time that allows for sufficient separation from potential interferences while maintaining a reasonable run time. The goal is to have this compound and unlabeled temazepam co-elute, meaning they have nearly identical retention times. This co-elution is essential because it ensures that both compounds experience the same ionization conditions and potential matrix effects at the same time.

Example Chromatographic Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 30% B, hold for 0.5 min; Ramp to 95% B over 2.5 min; Hold at 95% B for 1 min; Return to initial conditions |

| Column Temperature | 40 °C |

Mass Spectrometric Parameters and Multiple Reaction Monitoring (MRM) Transition Selection

Tandem mass spectrometry is utilized for its high selectivity and sensitivity. In positive electrospray ionization (ESI) mode, temazepam and this compound are ionized to form precursor ions [M+H]⁺. These precursor ions are then fragmented in the collision cell to produce specific product ions. The selection of precursor-to-product ion transitions is a critical step in method development. These transitions are monitored in what is known as Multiple Reaction Monitoring (MRM) mode.

For temazepam (unlabeled), a common precursor ion is m/z 301.1. For this compound, the precursor ion would be expected at m/z 308.1, reflecting the mass increase from one 13C atom and three deuterium (B1214612) atoms. The product ions are selected based on their stability and intensity to ensure sensitive and specific detection.

Representative MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Temazepam | 301.1 | 255.1 (Quantifier) | 20 |

| 283.1 (Qualifier) | 18 | ||

| Temazepam-d5* | 306.0 | 260.1 | 23 |

*Data for Temazepam-d5 is presented as a proxy for this compound. d-nb.info

Evaluation of Method Performance Parameters (e.g., Linearity, Limit of Quantification, Precision, Accuracy) in Non-Clinical Matrices

Method validation is performed to demonstrate that the analytical method is suitable for its intended purpose. This involves assessing several key parameters in a representative non-clinical matrix, such as blank plasma or urine.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte is evaluated. A calibration curve is constructed by analyzing a series of standards at different concentrations. For benzodiazepine (B76468) analysis, a linear range of 1 to 200 ng/mL is common. researchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For temazepam, LOQs in the range of 0.5 to 5 ng/mL are often achieved in forensic and clinical research applications. researchgate.netzefsci.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These are typically assessed at multiple concentration levels (low, medium, and high). Intra-day and inter-day precision are evaluated, with acceptance criteria often set at a relative standard deviation (RSD) of less than 15%. Accuracy is expected to be within ±15% of the nominal value. d-nb.info

Example Method Performance Data:

| Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | > 0.998 | d-nb.info |

| Limit of Quantification (LOQ) | 1 ng/mL | researchgate.net |

| Intra-day Precision (%RSD) | 3-20% | researchgate.net |

| Inter-day Precision (%RSD) | 4-21% | researchgate.net |

| Accuracy (Bias) | ±12% | researchgate.net |

Applications as an Internal Standard in Complex Biological Matrix Analysis for Research Purposes

In the analysis of biological samples such as blood, plasma, and urine, the complexity of the matrix can significantly impact the analytical results. This compound plays a crucial role in overcoming these challenges.

Mitigation of Matrix Effects and Ion Suppression in Quantitative Mass Spectrometry

Matrix effects, particularly ion suppression or enhancement, are a major concern in LC-MS/MS. Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification. Because a stable isotope-labeled internal standard like this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results.

Enhancement of Analytical Accuracy and Precision through Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled standard to the sample. This "isotope dilution" allows for the correction of analyte loss during sample preparation and extraction. Since the labeled standard behaves identically to the native analyte during extraction, any losses will affect both compounds equally. The ratio of the native analyte to the labeled standard remains constant, regardless of the recovery efficiency. This significantly improves the accuracy and precision of the measurement, making SID-MS with standards like this compound the preferred method for high-stakes quantitative analysis in research settings. researchgate.net

Method Development for Analysis in Research Samples (e.g., Animal Tissue Homogenates, in vitro Cell Culture Media, Dried Blood Spots, Urine)

The use of this compound as an internal standard is crucial for the development of robust and accurate analytical methods for the quantification of temazepam in complex biological matrices. Its structural and chemical similarity to the unlabeled analyte ensures that it behaves almost identically during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. scispace.comnih.govisolife.nl Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose, offering high sensitivity and selectivity. brjac.com.brnih.gov

Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Animal Tissue Homogenates: Analysis in tissue homogenates, such as postmortem human ribs, requires extensive sample cleanup to remove interfering substances. researchgate.net This often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govresearchgate.net For instance, a procedure for analyzing benzodiazepines in powdered bone samples involved enzymatic hydrolysis, incubation in sodium hydroxide, and LLE with ethyl acetate (B1210297) before GC-MS analysis. researchgate.net The use of a stable isotope-labeled internal standard like this compound is critical in these complex samples to account for potential losses and matrix-induced signal suppression or enhancement. researchgate.net

In vitro Cell Culture Media: In drug metabolism or transport studies using cell cultures, the media can be analyzed to determine the concentration of the parent drug and its metabolites. Sample preparation is often simpler than for tissues, sometimes involving a straightforward protein precipitation with a solvent like acetonitrile, followed by centrifugation and direct injection of the supernatant. researchgate.net this compound added at the beginning of the process tracks the analyte through these steps.

Dried Blood Spots (DBS): DBS analysis is a minimally invasive technique valuable in forensic toxicology and clinical research. nih.govresearchgate.netmdpi.com A spot of blood is applied to a filter card and dried. mdpi.comnih.gov For analysis, the spot is punched out, and the drug is extracted, typically using a methanol-based solvent. staffs.ac.uk LC-MS/MS methods have been successfully validated for the analysis of benzodiazepines, including temazepam, from DBS. nih.gov Studies show a good correlation between concentrations found in DBS and conventional whole blood samples, with the internal standard correcting for variability in extraction efficiency from the card. nih.gov The stability of benzodiazepines in DBS has been evaluated, showing that most compounds are stable for extended periods. nih.gov

Urine: Urine is a common matrix for monitoring drug use, as it is collected non-invasively and often contains higher concentrations of drugs and their metabolites. nih.govresearchgate.net Methods for urine analysis often involve a "dilute-and-shoot" approach, where the sample is simply diluted with an internal standard solution and injected into the LC-MS/MS system. thermofisher.com For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is often required to cleave the glucuronide group and measure the total drug concentration. nih.govspringernature.com this compound is essential in these workflows to ensure accurate quantification, regardless of the sample's specific gravity or pH. nih.gov

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of temazepam using this compound.

| Parameter | Typical Conditions |

|---|---|

| Sample Preparation | Protein Precipitation (Acetonitrile), Liquid-Liquid Extraction (Ethyl Acetate), or Solid-Phase Extraction (C18 cartridges). nih.govnih.gov |

| Chromatography | Reversed-phase HPLC (e.g., C18 or PFP column). brjac.com.brresearchgate.net |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile containing a modifier like formic acid or ammonium formate. brjac.com.brnih.gov |

| Ionization | Electrospray Ionization (ESI), positive mode. nih.govspringernature.com |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. thermofisher.com |

| Internal Standard | This compound. |

| Validation | Assessed for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines. nih.govsbq.org.br |

Characterization of Isotopic Interferences and Analytical Cross-Talk in Labeled Compound Analysis

While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for quantitative mass spectrometry, their use is not without potential complications. nih.gov One significant challenge is the potential for isotopic interference, or cross-talk, between the unlabeled analyte and the SIL-IS. researchgate.net This phenomenon occurs when isotopic signals from one compound overlap with the mass-to-charge ratio (m/z) of another. en-trust.atresearchgate.net

Identification of ¹³C Isotopic Contributions from Unlabeled Analytes

All naturally occurring carbon contains approximately 1.1% of the heavy isotope ¹³C. researchgate.net Consequently, a population of molecules of an unlabeled analyte, such as temazepam, will contain a small fraction of molecules that incorporate one or more ¹³C atoms. This results in a series of low-intensity peaks in the mass spectrum at m/z values higher than the monoisotopic mass (M). The peak at M+1, resulting from the presence of a single ¹³C atom, is the most significant of these. en-trust.atresearchgate.net

When analyzing a sample containing a high concentration of unlabeled temazepam alongside its ¹³C-labeled internal standard, the M+1 isotopic peak of the unlabeled analyte can contribute to the signal measured for the ¹³C-labeled standard. en-trust.at For this compound, the labeling introduces a mass shift. If the labeling scheme involves, for example, six ¹³C atoms, the internal standard's monoisotopic peak will be at M+6 relative to the unlabeled analyte (ignoring the deuterium). However, the natural isotopic distribution of the unlabeled analyte will have a peak at M+6 corresponding to molecules containing six naturally occurring ¹³C atoms. While the probability of this is very low, at very high analyte concentrations, this contribution can become significant and lead to inaccurate quantification if not corrected. nih.gov

The issue is more pronounced when the mass difference between the analyte and the standard is small. The contribution of the natural ¹³C isotopes from the unlabeled analyte to the signal of the labeled internal standard must be assessed during method validation, especially for assays intended to measure a wide dynamic range of concentrations. uni-regensburg.de

The following table illustrates the theoretical isotopic contribution of unlabeled temazepam to the signal of a hypothetical ¹³C-labeled standard.

| Compound | m/z (Monoisotopic) | m/z of Isotopic Peak | Relative Intensity of Isotopic Peak | Potential Interference |

|---|---|---|---|---|

| Unlabeled Temazepam (C₁₆H₁₃ClN₂O₂) | M | M+1 | ~17.7% (from 16 carbons) | Can interfere with an M+1 labeled standard. |

| Unlabeled Temazepam (C₁₆H₁₃ClN₂O₂) | M | M+2 | ~1.5% | Can interfere with an M+2 labeled standard. |

| Unlabeled Temazepam (C₁₆H₁₃ClN₂O₂) | M | M+3 | ~0.08% | Can interfere with an M+3 labeled standard, such as this compound. |

Strategies for Deconvolution and Data Correction in Complex Chromatograms

To ensure analytical accuracy, the contributions from natural isotopic abundance must be corrected. nih.govresearchgate.net This process is often referred to as isotopologue correction or deconvolution. nih.gov Several strategies exist to address this and other forms of interference in complex chromatograms.

Mathematical Correction: The most direct approach involves a mathematical correction based on the known natural isotopic abundance of the elements in the analyte. researchgate.net Software can calculate the theoretical isotopic distribution of the unlabeled analyte and subtract the contribution of its isotopic peaks from the measured signal of the corresponding labeled internal standard. en-trust.atresearchgate.net This requires the elemental formula of the analyte to be known. Tools like IsoCor have been developed specifically for this purpose, allowing for the correction of raw MS data by removing the contribution of naturally abundant isotopes. researchgate.net

Chromatographic Separation: In some cases, particularly with deuterium-labeled standards, a slight chromatographic separation between the analyte and the internal standard can occur due to the kinetic isotope effect. nih.govresearchgate.net While ¹³C-labeled standards generally co-elute perfectly with the analyte, maximizing chromatographic resolution can help separate the analyte from other co-eluting matrix components that might also cause interference. nih.govnih.gov However, this does not resolve the issue of isotopic overlap between the analyte and its own standard.

Deconvolution Algorithms: For highly complex chromatograms where multiple compounds co-elute, advanced deconvolution algorithms can be employed. nih.govresearchgate.net These algorithms use mathematical models, such as functional principal component analysis (FPCA) or multivariate curve resolution (MCR), to separate the signals of individual components from the overlapping peaks. researchgate.net These methods can distinguish between compounds based on subtle differences in their peak shapes and mass spectra, effectively resolving the analyte and internal standard signals even in the presence of other interferences. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments can help in distinguishing between isobaric interferences. While it cannot separate the analyte's natural isotope from the labeled standard (as they have the same elemental composition), its high mass accuracy helps to exclude other potential interfering compounds from the matrix that may have a similar nominal mass but a different exact mass.

Ultimately, a combination of clean sample preparation, high-efficiency chromatography, and computational data correction provides the most reliable strategy for mitigating isotopic interferences and ensuring the accurate quantification of temazepam using this compound in complex research samples. nih.gov

Investigative Applications of Temazepam 13c,d3 in Non Human Biological Systems and Models

In Vitro Drug Metabolism Studies Using Temazepam-13C,d3 as a Metabolic Probe

The use of stable isotope-labeled compounds like this compound is fundamental in in vitro drug metabolism studies. These studies aim to elucidate how a compound is transformed by biological systems, identifying key enzymes, pathways, and the kinetics of these processes.

Characterization of Xenobiotic Biotransformation Pathways in Isolated Cellular and Subcellular Systems (e.g., Liver Microsomes, Hepatocytes)

In vitro systems such as liver microsomes and isolated hepatocytes are widely employed to mimic the metabolic environment of the liver. This compound, when used as a substrate or internal standard in these systems, aids in the detailed characterization of temazepam's biotransformation pathways.

Liver Microsomes: Liver microsomes, enriched in cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), are standard tools for studying Phase I and Phase II metabolism fda.govresearchgate.net. Studies investigating the metabolism of diazepam, a precursor to temazepam, have identified CYP3A enzymes as crucial for the C3-hydroxylation reaction that forms temazepam in rat liver microsomes nih.govtandfonline.com. While direct studies using this compound in animal liver microsomes to define its own specific metabolic pathways are not extensively detailed in the provided literature, the methodology involves incubating the compound with microsomes (from species like rat, mouse, dog, or rabbit) in the presence of cofactors (e.g., NADPH) and then analyzing the resulting metabolites using LC-MS/MS fda.govnih.govnih.govevotec.comsrce.hrnih.gov. Temazepam is primarily metabolized via O-conjugation, forming an O-conjugate metabolite, with N-demethylation to oxazepam being a minor pathway fda.govresearchgate.nethres.caresearchgate.net. Interspecies differences in temazepam metabolism have been observed, with conjugation and N-demethylation being major pathways in mice and dogs, while rats showed significant biliary excretion of metabolites nih.govhres.ca.

Hepatocytes: Isolated hepatocytes offer a more comprehensive in vitro model, containing both Phase I and Phase II enzymes within an intact cellular structure fda.govevotec.commdpi.combdj.co.jp. These systems allow for the assessment of metabolic stability and the identification of a broader range of metabolites, including those formed via pathways not solely dependent on microsomal fractions. Studies using hepatocytes from various species (human, rat, mouse, dog, primate) are common for evaluating drug metabolism fda.govevotec.comnih.gov. While specific experimental findings for this compound in animal hepatocytes are limited in the search results, the general approach involves incubating hepatocytes with the compound and analyzing the resulting metabolic profile using LC-MS/MS evotec.comsrce.hr.

Assessment of Metabolic Stability and Formation Kinetics of Temazepam and its Metabolites in Non-Human Biological Systems

Metabolic stability refers to a compound's susceptibility to biotransformation, typically quantified by its half-life (t1/2) or intrinsic clearance (CLint) srce.hr. This compound can be used to accurately determine these parameters in various in vitro systems.

Metabolic Stability: Studies in animal liver microsomes and hepatocytes provide insights into temazepam's metabolic stability across species. For instance, temazepam's metabolism in mouse, rat, and dog liver microsomes revealed interspecies variations in excretion and metabolite patterns nih.gov. The formation of the O-conjugate metabolite is considered a rate-limiting step in temazepam's biodisposition fda.govresearchgate.nethres.ca.

Formation Kinetics: The kinetics of metabolite formation are crucial for understanding metabolic pathways. For example, the formation of temazepam from diazepam via CYP3A enzymes in rat liver microsomes has been characterized, showing atypical kinetics with substrate activation nih.govtandfonline.com. While specific kinetic data for this compound in animal in vitro systems are not extensively detailed, the methodology involves measuring the concentration of the parent compound and its metabolites over time using LC-MS/MS, often with this compound as an internal standard for accurate quantification evotec.comsrce.hrnih.gov.

Identification and Quantification of Metabolites in in vitro Incubations

The identification and precise quantification of metabolites are critical for understanding a drug's fate and potential activity. This compound plays a dual role here: as a substrate for metabolism studies and as an internal standard for quantifying the resulting metabolites.

Metabolite Identification: LC-MS/MS is the primary analytical technique for identifying temazepam metabolites in in vitro incubations tandfonline.comfda.govresearchgate.netdrugs.comfda.govamazonaws.comiarc.frnih.govmdpi.comannexpublishers.coresearchgate.netresearchgate.net. The O-conjugate of temazepam is consistently identified as the major metabolite fda.govresearchgate.nethres.ca. Studies in various animal models have also identified metabolites, highlighting interspecies differences in metabolic profiles nih.govhres.ca. For example, studies on etizolam in zebrafish and human liver microsomes identified numerous metabolites, with hydroxylation being a predominant pathway amazonaws.commdpi.com.

Metabolite Quantification: this compound is indispensable for the accurate quantification of temazepam and its metabolites. It serves as an internal standard in LC-MS/MS assays, compensating for matrix effects and variations in sample preparation and ionization efficiency fda.govresearchgate.netdrugs.comfda.govnih.govannexpublishers.coresearchgate.netnih.govmedsinfo.com.aulcms.cznih.govwaters.com. Calibration curves are generated using known concentrations of this compound and the analyte, ensuring linearity, precision, and accuracy in the quantitative results fda.govresearchgate.netdrugs.comfda.govnih.govannexpublishers.conih.gov.

Pharmacokinetic Research in Preclinical Animal Models Employing Labeled Benzodiazepines

Preclinical animal models are essential for evaluating how drugs are absorbed, distributed, metabolized, and excreted (ADME) before human trials. Stable isotope-labeled compounds like this compound are vital for quantitative pharmacokinetic studies in these models.

Evaluation of Drug Disposition and Elimination Processes in Animal Biological Matrices

Understanding temazepam's disposition and elimination in animal models provides crucial data for predicting its behavior in humans.

Disposition and Elimination: Pharmacokinetic studies in animals such as mice, rats, and dogs have investigated temazepam's absorption, distribution, metabolism, and excretion nih.govhres.canih.gov. Interspecies variations are significant; for example, rats showed primary excretion in feces via biliary excretion, whereas mice and dogs exhibited more urinary excretion of conjugates and N-demethylated products nih.govhres.ca. Temazepam is generally well absorbed in these species nih.gov. The O-conjugate is a major metabolite excreted in urine across species fda.govresearchgate.nethres.ca.

Biological Matrices: Temazepam and its metabolites are analyzed in various biological matrices from animals, including plasma, blood, urine, and feces, using sensitive LC-MS/MS methods fda.govresearchgate.netdrugs.comfda.govnih.govannexpublishers.coresearchgate.netnih.govnih.govwaters.com. This compound is used as an internal standard to ensure the accuracy of these quantitative analyses in matrices like bovine plasma lcms.cz.

Labeled Compounds in PK studies: The use of stable isotope-labeled internal standards is standard practice in quantitative pharmacokinetic studies to achieve high accuracy and precision fda.govresearchgate.netdrugs.comnih.govannexpublishers.conih.govnih.govwaters.com. While specific studies detailing the pharmacokinetic parameters of this compound in animal models are not explicitly detailed with numerical data in the provided search results, the methodology relies on its use as an internal standard in LC-MS/MS bioanalysis. Tritium-labeled temazepam (³H-temazepam) has also been used in ADME studies fda.govhres.cadrugs.comhres.ca.

Development of Animal Models for Studying Benzodiazepine (B76468) Metabolism and Interactions

Animal models are instrumental in understanding drug metabolism, predicting drug-drug interactions, and extrapolating findings to human physiology.

Model Development: Animal models (e.g., rodents, dogs, rabbits, zebrafish) are employed to study benzodiazepine metabolism and to identify species-specific differences that might influence the extrapolation of pharmacokinetic data to humans fda.govnih.govnih.govresearchgate.nethres.camdpi.comnih.govresearchgate.net. These models help in understanding the role of specific enzymes (e.g., CYP3A in rats) in temazepam formation and metabolism nih.govtandfonline.com. The use of labeled compounds is essential for quantitative analysis within these models, enabling the study of metabolic pathways and drug disposition fda.govresearchgate.netdrugs.comnih.govannexpublishers.conih.govnih.govwaters.com.

Metabolism and Interaction Studies: Animal models facilitate the investigation of drug metabolism pathways and potential drug-drug interactions. Differences in temazepam's biotransformation between humans and preclinical animal models are recognized and inform the interpretation of pharmacokinetic data researchgate.net. The use of this compound as an internal standard in quantitative bioanalysis supports these investigations by providing accurate measurements of drug and metabolite concentrations in animal biological matrices.

Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

The accurate modeling of ADME properties in animal systems is a cornerstone of drug development. This compound serves as an invaluable tracer in these studies. By introducing a known quantity of the labeled compound, researchers can meticulously track its fate within an organism. This includes understanding how the compound is absorbed into the bloodstream, how it distributes to various tissues, the metabolic transformations it undergoes, and how it is ultimately eliminated from the body.

The deuterium (B1214612) and ¹³C labels are essential for distinguishing the administered temazepam from any endogenous compounds or metabolites that might share structural similarities. This distinction is vital for accurate pharmacokinetic analysis, allowing for the determination of parameters such as bioavailability, tissue distribution volumes, metabolic clearance rates, and elimination half-lives. For instance, deuterium kinetic isotope effects (DKIE) may influence metabolic rates, and studies using deuterated temazepam can help quantify these differences, informing tracer selection for in vivo studies benchchem.com. While temazepam itself is a metabolite of diazepam nih.gov, using isotopically labeled temazepam allows for the specific investigation of temazepam's own metabolic fate and pharmacokinetic profile, independent of its precursor.

Table 1: Representative Pharmacokinetic Parameters of Temazepam

| Parameter | Value | Relevance for Labeled Tracer Studies |

| Terminal Half-life | 3.5-18.4 hours (mean ~9 hours) | Helps in determining appropriate sampling times and understanding the duration of the isotopic signal. |

| Volume of Distribution | 1.3-1.5 L/kg (total body weight) | Indicates the extent of tissue distribution, allowing for analysis of drug concentration in various compartments. |

| Plasma Protein Binding | ~96% | Influences the concentration of free, pharmacologically active drug and its distribution. |

| Clearance (Total) | 1.03 mL/min/kg | Quantifies the rate at which the drug is removed from the body, essential for ADME modeling. |

| Excretion (Urine) | 80-90% (primarily as O-conjugate) | Identifies major elimination routes and metabolites, which can also be tracked using isotopic labels. |

| Excretion (Feces) | 3-13% | Identifies minor elimination routes. |

These parameters, derived from studies often employing radiolabeled or stable isotope-labeled temazepam, underscore the importance of precise tracking for understanding drug disposition in research models.

Isotopic Tracing and Flux Analysis for Elucidating Biochemical Pathways in Model Systems

Metabolic tracing using stable isotopes is a powerful technique for dissecting complex biochemical pathways. It allows researchers to follow the flow of atoms through metabolic networks, providing dynamic insights that complement static metabolomic snapshots eurisotop.combitesizebio.com. This compound is instrumental in these investigations, enabling a deeper understanding of how temazepam is processed at a molecular level.

Differentiating Endogenous Metabolites from Exogenously Derived Compounds

A significant challenge in metabolomics and biochemical pathway analysis is distinguishing between compounds naturally produced by an organism (endogenous) and those introduced experimentally (exogenous). Stable isotopes, such as ¹³C and deuterium, are chemically identical to their natural counterparts but differ in mass, making them uniquely detectable by mass spectrometry eurisotop.comshoko-sc.co.jpnih.gov.

When this compound is administered, its isotopic signature allows researchers to unequivocally identify and quantify the administered temazepam and its subsequent metabolites. This is crucial for:

Distinguishing administered drug from endogenous substances: While temazepam is not a naturally occurring compound, this principle applies to distinguishing it from other related compounds or metabolic intermediates present in the biological system.

Identifying metabolic products: The ¹³C and deuterium labels are carried through metabolic transformations, allowing for the identification and quantification of specific metabolites, such as temazepam O-conjugates hres.cadrugbank.comfda.govnih.govnih.goviarc.fr. This helps in mapping the metabolic pathways of temazepam.

Reducing analytical noise: The clear isotopic signature helps differentiate true biological signals from contaminants or artifacts in complex biological matrices eurisotop.comshoko-sc.co.jp.

Quantifying Metabolic Fluxes and Pathway Activities in Research Models

Beyond identification, stable isotope tracing enables the quantification of metabolic fluxes—the rates at which metabolites move through biochemical pathways eurisotop.combitesizebio.comnih.govchemie-brunschwig.ch. By administering this compound, researchers can measure the rate of specific metabolic reactions, such as the conjugation of temazepam to glucuronic acid, which is a primary metabolic pathway hres.cadrugbank.comfda.govnih.govnih.goviarc.fr.

The labeled atoms serve as markers that can be tracked as they are incorporated into different molecules or pathways. This allows for:

Measuring reaction rates: The rate at which the ¹³C or deuterium label appears in downstream metabolites can be used to calculate the flux through specific enzymatic steps.

Studying enzyme kinetics: Labeled substrates are essential for in vitro studies using liver microsomes or isolated enzymes to characterize enzyme activity and kinetics related to temazepam metabolism nih.govcore.ac.uk.

In essence, this compound transforms metabolic investigation from a static observation of compound presence to a dynamic analysis of biochemical processes, providing critical data for understanding drug efficacy, toxicity, and interactions in preclinical research models.

Stability and Integrity of Temazepam 13c,d3 in Research Environments

Stability in Prepared Biological Matrices Under Controlled Laboratory Conditions (e.g., Spiked Samples, Ex Vivo Storage)

The stability of Temazepam-13C,d3 in biological matrices such as blood, plasma, and urine is a critical consideration, as it is in these complex environments that it serves its purpose as an internal standard. Numerous studies on the stability of benzodiazepines in biological samples have consistently shown that temperature is a key determinant of their longevity.

A comprehensive study on the stability of 19 benzodiazepines in spiked blood samples over a six-month period revealed that while some, like diazepam and oxazepam, were stable at all tested temperatures with only 0-10% degradation, others showed significant losses, especially at room temperature. nih.govresearchgate.net Storage at -20°C and -80°C consistently provided the best stability for the majority of the compounds. nih.govresearchgate.net Another study on the stability of four benzodiazepines in whole blood over a year found that at -20°C, the measured decrease was between 10% and 20%. researchgate.netnih.gov At -80°C, the loss was not significant for most of the tested compounds. nih.gov

In a study involving postmortem blood samples stored for 16-18 years at -20°C, diazepam and nordiazepam showed only small changes in concentration, demonstrating the long-term viability of frozen storage for some benzodiazepines. oup.com The use of deuterated analogs of temazepam (temazepam-d5) as internal standards in analytical methods further implies their stability under the conditions of the assay. nih.gov

Table 2: Stability of Benzodiazepines in Whole Blood at Various Temperatures (Summary of Findings)

| Storage Temperature | General Stability Findings |

| Room Temperature | Significant degradation for many benzodiazepines; losses can approach 100% for some compounds over several months. nih.govresearchgate.net |

| 4°C | Better than room temperature, but still significant degradation for many compounds over time. researchgate.netnih.gov |

| -20°C | Generally good stability for most benzodiazepines over several months to years, with minimal to moderate degradation observed. researchgate.netnih.govresearchgate.netnih.govoup.com |

| -80°C | Optimal for long-term storage, with the least amount of degradation observed for most benzodiazepines. nih.govresearchgate.netnih.gov |

Physicochemical Considerations for Handling and Preservation of Isotopically Labeled Standards

The inherent physicochemical properties of temazepam, as well as the nature of the isotopic labels, influence the handling and preservation of this compound. Temazepam is a crystalline solid with poor aqueous solubility. mdpi.comnih.gov Its lipophilicity, indicated by a LogP of approximately 2.19, means it is readily soluble in organic solvents like methanol (B129727) and acetonitrile. nih.gov

The stability of the isotopic labels is a key advantage of this compound. Carbon-13 is a stable isotope that is integrated into the molecular backbone and is not subject to exchange under typical analytical conditions. acanthusresearch.comcaymanchem.com Deuterium (B1214612) labels are also stable; however, care must be taken in their placement within the molecule during synthesis to avoid positions where they could potentially be exchanged, such as on heteroatoms or carbons adjacent to carbonyl groups under certain pH conditions. acanthusresearch.com The combination of carbon-13 and deuterium in this compound provides a significant mass shift from the unlabeled compound, which is beneficial for mass spectrometric detection, while maintaining chemical behavior that is nearly identical to the analyte.

When handling this compound, standard laboratory precautions for handling chemical reagents should be followed. This includes using personal protective equipment such as gloves, lab coats, and safety glasses. To maintain the integrity of the standard, it is important to avoid repeated freeze-thaw cycles of solutions, as this can lead to solvent evaporation and concentration changes. Aliquoting standard solutions into smaller, single-use vials is a recommended practice to preserve the stock solution.

Table 3: Physicochemical Properties of Temazepam and Considerations for the Labeled Standard

| Property | Value/Consideration | Implication for Handling and Stability |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ (unlabeled) | --- |

| Molecular Weight | ~300.74 g/mol (unlabeled) | The mass of this compound will be higher due to the isotopes. |

| Physical Description | Solid nih.gov | Should be handled in a well-ventilated area to avoid inhalation of dust. |

| Solubility | Poorly soluble in water, soluble in organic solvents. mdpi.com | Standard solutions should be prepared in appropriate organic solvents like methanol or acetonitrile. |

| LogP | ~2.19 nih.gov | Indicates lipophilicity; relevant for extraction procedures from biological matrices. |

| Isotopic Labels | ¹³C, ³H (deuterium) | ¹³C is extremely stable and not prone to exchange. Deuterium is also stable, but its position in the molecule is important to prevent exchange. acanthusresearch.comcaymanchem.com |

Emerging Research Perspectives and Future Directions for Temazepam 13c,d3

Expansion of Isotopic Labeling Applications to Novel Benzodiazepine (B76468) Analogs and Derivatives

Stable isotope labeling, incorporating isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), offers a robust method for creating internal standards for use in mass spectrometry-based assays. These labeled standards are chemically identical to the analyte of interest but have a different mass, allowing for precise quantification by correcting for matrix effects and variations in instrument response. The application of this technique to novel benzodiazepine analogs would enable:

Accurate Quantification: Development of validated quantitative assays for new designer benzodiazepines in blood, urine, and hair samples.

Metabolite Identification: Tracing the metabolic fate of new analogs to identify their major metabolites, which is critical for understanding their duration of action and for developing comprehensive toxicological screening methods.

Pharmacokinetic Studies: In non-human studies, these labeled compounds can be used to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Advanced Computational Modeling and In Silico Prediction of Labeled Compound Behavior and Interactions

Computational modeling and in silico prediction tools are becoming increasingly powerful in the field of drug metabolism and toxicology. These methods can be applied to predict the metabolic fate of drugs, identify potential drug-drug interactions, and understand the mechanisms of toxicity. For Temazepam-13C,d3, and other isotopically labeled benzodiazepines, computational modeling can offer significant insights.

In silico tools can predict the sites of metabolism on the temazepam molecule, helping to guide the synthesis of specifically labeled standards that are more resistant to metabolic breakdown. Furthermore, computational models can simulate the interaction of temazepam and its metabolites with key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. By understanding these interactions, researchers can predict potential drug-drug interactions with other medications that are metabolized by the same enzymes.

Recent studies have evaluated the performance of various in silico prediction tools, such as GLORYx, BioTransformer 3.0, SyGMa, and MetaTrans, in predicting the metabolism of new psychoactive substances, including designer benzodiazepines. While no single tool is perfect, the combination of multiple platforms can provide a more comprehensive prediction of potential metabolites. This information is invaluable for designing analytical methods to detect not only the parent drug but also its metabolic products.

Table 1: In Silico Tools for Metabolite Prediction

| Tool | Primary Function | Key Features |

| BioTransformer | Predicts Phase I and Phase II metabolism. | Effective in predicting Phase I reactions. |

| Meteor | Predicts metabolic transformations. | Simulates both Phase I and Phase II pathways. |

| TIMES | Predicts metabolic pathways and toxicity. | Includes a wide range of biotic and abiotic reactions. |

| QSAR Toolbox | Predicts physicochemical properties, toxicity, and metabolism. | Combines experimental data with QSAR models. |

| SyGMa | Predicts all possible metabolites. | Found to be the most exhaustive tool in a recent study. |

| GLORYx | Predicts metabolism, including glutathione conjugation. | Uniquely identifies glutathione conjugation pathways. |

| MetaTrans | Predicts metabolic transformations. | More targeted predictions based on precise data. |

Integration of this compound in Multi-Omics Research Paradigms (e.g., Metabolomics, Fluxomics) in Non-Human Studies

The fields of metabolomics and fluxomics, which involve the comprehensive study of metabolites and their dynamic changes within a biological system, offer a powerful approach to understanding the effects of drugs on cellular metabolism. The use of stable isotope-labeled compounds like this compound is central to these methodologies.

In non-human studies, administering a ¹³C-labeled compound allows researchers to trace its metabolic pathways and measure the rates of metabolic reactions (fluxes). This approach, known as ¹³C metabolic flux analysis, can provide a detailed picture of how a drug perturbs cellular metabolism. For example, by tracking the incorporation of the ¹³C label from this compound into downstream metabolites, researchers can identify the specific metabolic pathways affected by the drug.

The integration of metabolomics data with other "omics" data, such as genomics, transcriptomics, and proteomics, can provide a more holistic understanding of a drug's mechanism of action and potential toxicity. This multi-omics approach can help to identify biomarkers of drug exposure and effect, and to elucidate the complex biological networks that are perturbed by drug administration.

Development of Novel Analytical Platforms for Enhanced Resolution and Sensitivity of Labeled Compounds

The accurate detection and quantification of isotopically labeled compounds rely on sophisticated analytical platforms, primarily mass spectrometry (MS) coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC). Continuous advancements in these technologies are leading to enhanced resolution, sensitivity, and specificity for the analysis of labeled compounds.

High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, are capable of distinguishing between molecules with very small mass differences, which is essential for resolving isotopically labeled compounds from their unlabeled counterparts and from interfering matrix components. The development of novel ionization techniques and ion mobility spectrometry can further enhance the separation and identification of complex mixtures.

Furthermore, advances in data processing software are crucial for handling the large and complex datasets generated in metabolomics and other omics studies. These software tools are essential for peak picking, alignment, and statistical analysis, ultimately enabling the identification of significant changes in metabolite levels in response to drug exposure. The ongoing development of these analytical and computational tools will continue to improve our ability to detect and quantify this compound and other labeled compounds with ever-increasing precision and accuracy.

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing Temazepam-13C,d3, and how can isotopic purity be validated?

- Answer : Synthesis involves substituting hydrogen atoms with deuterium and carbon-13 at specific positions. Key steps include using isotopically labeled precursors (e.g., 13C6-benzene derivatives) and optimizing reaction conditions to minimize isotopic dilution. Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with comparisons to unlabeled Temazepam to confirm isotopic enrichment .

Q. Which analytical techniques are most effective for detecting this compound in biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Method optimization should account for isotopic interference by adjusting chromatographic separation (e.g., using C18 columns) and selecting transition ions unique to the labeled compound (e.g., m/z shifts from deuterium substitution). Calibration curves with isotope-matched internal standards ensure quantitative accuracy .

Q. How should researchers design pharmacokinetic studies using this compound as a tracer?

- Answer : Studies should include cross-over designs comparing labeled and unlabeled compounds in the same model system. Dose proportionality, sampling intervals, and matrix (plasma vs. tissue) selection must align with the compound’s half-life. Data normalization to account for isotopic effects (e.g., metabolic rate differences) is critical for accurate pharmacokinetic parameter estimation .

Advanced Research Questions

Q. What strategies mitigate isotopic interference when quantifying this compound in metabolomic studies?

- Answer : Use orthogonal separation techniques (e.g., 2D-LC or ion mobility spectrometry) to resolve co-eluting labeled and unlabeled metabolites. Computational tools like isotope pattern deconvolution can distinguish isotopic clusters in HRMS data. Cross-validation with stable isotope-labeled internal standards (SIL-IS) minimizes false positives .

Q. How can researchers address contradictions in bioavailability data between in vitro and in vivo models using this compound?

- Answer : Discrepancies often arise from differences in protein binding, enzymatic activity, or transport mechanisms. Integrate physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro permeability assays (e.g., Caco-2) with in vivo absorption data. Validate models using dual-isotope tracer studies to isolate absorption and metabolism phases .

Q. What experimental controls are essential for ensuring data integrity in isotope dilution assays with this compound?

- Answer : Include blank matrices (to assess carryover), zero-time samples (to monitor pre-dose levels), and SIL-IS-spiked quality controls. Perform parallel analyses with unlabeled Temazepam to confirm isotopic specificity. Document all steps rigorously to comply with reproducibility standards (e.g., FDA Bioanalytical Method Validation guidelines) .

Methodological and Reporting Guidelines

Q. How should researchers present isotopic labeling data in publications to enhance reproducibility?

- Answer : Provide detailed synthetic protocols (e.g., reaction stoichiometry, purification steps) in supplementary materials. Report isotopic enrichment levels (e.g., % 13C and deuterium incorporation) and analytical validation parameters (e.g., LOD, LOQ, precision). Use tables to compare pharmacokinetic parameters (e.g., AUC, Cmax) between labeled and unlabeled forms .

Q. What are the best practices for validating novel metabolites identified using this compound?

- Answer : Combine HRMS fragmentation patterns with synthetic reference standards for structural confirmation. Use kinetic isotope effect (KIE) studies to verify metabolic pathways. Cross-reference findings with existing databases (e.g., HMDB or METLIN) and report confidence levels (e.g., Level 1 for confirmed structures per Metabolomics Standards Initiative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.